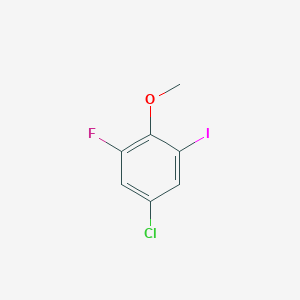

4-Chloro-2-fluoro-6-iodoanisole

Description

4-Chloro-2-fluoro-6-iodoanisole (C₇H₄ClFIOCH₃) is a halogenated anisole derivative featuring a methoxy group (-OCH₃) at the 1-position of a benzene ring substituted with chlorine (4-position), fluorine (2-position), and iodine (6-position). This compound’s structural complexity arises from the combination of three distinct halogens, which influence its electronic properties, steric profile, and reactivity.

Properties

Molecular Formula |

C7H5ClFIO |

|---|---|

Molecular Weight |

286.47 g/mol |

IUPAC Name |

5-chloro-1-fluoro-3-iodo-2-methoxybenzene |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |

InChI Key |

UFAFICUUCILRGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Chloro-2-fluoro-6-iodoanisole

General Synthetic Strategy

The synthesis of 4-Chloro-2-fluoro-6-iodoanisole generally involves:

- Stepwise halogenation of an anisole or related aromatic precursor to introduce chlorine, fluorine, and iodine atoms selectively on the benzene ring.

- Methoxylation to install the methoxy group, often via nucleophilic substitution or direct methylation of hydroxy precursors.

- Use of electrophilic aromatic substitution (EAS) reactions for halogen introduction.

- Cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings for iodine incorporation.

These steps require careful control of reaction conditions to achieve regioselectivity and high purity.

Detailed Synthetic Routes

Electrophilic Aromatic Substitution (EAS) for Halogenation

- Chlorine and fluorine atoms are introduced via EAS using chlorine or fluorine sources under controlled temperature and solvent conditions to avoid over-substitution or side reactions.

- Iodination is generally more challenging due to iodine’s lower reactivity and is often introduced last to prevent displacement or dehalogenation of other substituents.

Methoxylation

- The methoxy group is introduced by methylation of the corresponding hydroxybenzene derivative or by nucleophilic substitution of a suitable leaving group with methoxide ion.

- Protection/deprotection strategies may be employed to avoid unwanted reactions at the methoxy site during halogenation.

Representative Synthetic Procedure (Literature Example)

A reported synthesis involves:

- Starting from 2-fluoroanisole, selective chlorination at the 4-position is performed using a chlorination agent under mild conditions.

- Iodination at the 6-position is achieved via palladium-catalyzed coupling with an iodine source, often using Pd(PPh3)4 as the catalyst and piperidine as a base in DMF solvent.

- The reaction mixture is refluxed for 14 hours, followed by work-up including filtration, washing, and recrystallization to purify the product.

This approach balances regioselectivity and yield, producing 4-Chloro-2-fluoro-6-iodoanisole with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, isopropanol, or polar aprotic solvents | Enhances nucleophilic substitution and solubilizes reagents |

| Temperature | 20°C to reflux (60-150°C depending on step) | Lower temps minimize side reactions; higher temps aid coupling |

| Catalyst | Pd(PPh3)4, CuI, or Pd-based catalysts | Essential for cross-coupling iodine introduction |

| Reaction Time | 3 to 20 hours | Longer times improve conversion but may increase side products |

| Base | Piperidine, triethylamine | Neutralizes acids formed, promotes coupling |

| Purification | Column chromatography, recrystallization | Ensures high purity for subsequent applications |

Optimization focuses on maximizing yield while preserving all three halogen substituents and the methoxy group intact.

Analytical Characterization Supporting Preparation

Confirming the structure and purity of 4-Chloro-2-fluoro-6-iodoanisole involves:

| Technique | Purpose | Characteristic Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure elucidation | 1H NMR: Methoxy protons ~3.8 ppm; 19F NMR: fluorine environment; 13C NMR: aromatic carbons shifts influenced by halogens |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 253.47 (C7H5ClFIO) |

| Infrared Spectroscopy (IR) | Functional group identification | C-Cl stretch ~550–850 cm⁻¹; C-F stretch ~1100–1250 cm⁻¹; OCH3 stretch ~2850–3000 cm⁻¹ |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Rf values indicate reaction progress and purity |

Summary of Data from Literature

Chemical Reactions Analysis

4-Chloro-2-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of multiple halogen atoms makes it suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Scientific Research Applications

4-Chloro-2-fluoro-6-iodoanisole has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization and derivatization.

Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. The compound’s structure can be modified to create molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodoanisole depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-fluoro-6-iodoanisole with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Substituent and Molecular Weight Comparison

Key Observations:

Functional Group Influence :

- The methoxy group in 4-Chloro-2-fluoro-6-iodoanisole is electron-donating, activating the ring for electrophilic substitution at ortho/para positions. In contrast, the amine group in 4-Chloro-2-fluoro-6-iodoaniline is more reactive, participating in diazotization and coupling reactions.

- Sulfonate and formyl groups in the compound from introduce strong electron-withdrawing effects, reducing ring activation compared to methoxy.

Its polarizability also enhances London dispersion forces, likely increasing melting points compared to non-iodinated analogs . Fluoro vs. Chloro: Fluorine’s electronegativity (χ = 4.0) withdraws electron density more strongly than chlorine (χ = 3.0), directing subsequent substitutions to specific positions.

Biological Activity

4-Chloro-2-fluoro-6-iodoanisole is a halogenated anisole derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may exhibit various pharmacological properties, including antiviral and anticancer activities. This article explores the biological activity of 4-Chloro-2-fluoro-6-iodoanisole, focusing on its synthesis, mechanisms of action, and relevant case studies.

4-Chloro-2-fluoro-6-iodoanisole can be classified as an organohalogen compound with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClFIO |

| Molecular Weight | 253.47 g/mol |

| Appearance | White crystalline solid |

Synthesis

The synthesis of 4-Chloro-2-fluoro-6-iodoanisole typically involves halogenation reactions of anisole derivatives. The introduction of chlorine, fluorine, and iodine atoms can be achieved through electrophilic aromatic substitution reactions or via more complex synthetic pathways involving multiple steps.

Antiviral Activity

Research has indicated that halogenated anisoles have potential antiviral properties. For instance, compounds similar to 4-Chloro-2-fluoro-6-iodoanisole have shown efficacy against various viruses, including herpes simplex virus types 1 and 2. In a study evaluating the cytotoxic effects on L1210 and H.Ep.-2 cells, several halogenated derivatives demonstrated significant antiviral activity, suggesting a promising avenue for further exploration in antiviral drug development .

The mechanisms through which 4-Chloro-2-fluoro-6-iodoanisole exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of halogen atoms enhances the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt vital cellular processes, leading to cytotoxicity in cancer cells or inhibition of viral replication.

Case Studies

- Antiviral Efficacy : A study involving various halogenated anisoles demonstrated that compounds with similar structures to 4-Chloro-2-fluoro-6-iodoanisole effectively inhibited viral replication in vitro. The results indicated a correlation between the degree of halogenation and antiviral potency .

- Cytotoxicity Assays : In cytotoxicity assays against L1210 and H.Ep.-2 cells, several halogenated derivatives showed significant cell death at varying concentrations. These findings support the hypothesis that 4-Chloro-2-fluoro-6-iodoanisole may also exhibit cytotoxic effects worthy of further investigation .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-2-fluoro-6-iodoanisole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common routes include sequential halogenation (e.g., electrophilic substitution or Ullmann coupling for iodine introduction) and methoxy group protection/deprotection strategies. Critical parameters include:

- Temperature control to minimize side reactions (e.g., dehalogenation).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution for chlorine/fluorine introduction).

- Catalysts (e.g., CuI for iodine coupling reactions).

Optimization requires monitoring via TLC or HPLC and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structure and purity of 4-Chloro-2-fluoro-6-iodoanisole?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments, while NMR identifies substituent effects on the aromatic ring. NMR detects methoxy protons (~3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for : 318.86). Isotopic patterns for Cl and I aid identification .

- IR : Stretching frequencies for C-Cl (~550–850 cm), C-F (~1100–1250 cm), and OCH (~2850–3000 cm).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for 4-Chloro-2-fluoro-6-iodoanisole?

- Methodological Answer :

- Validation Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to re-evaluate computational models .

- Cross-Validation : Compare DFT-calculated activation energies with experimental kinetic studies (e.g., Arrhenius plots).

- Sensitivity Analysis : Test how steric/electronic effects (e.g., iodine’s bulkiness vs. fluorine’s electronegativity) influence reactivity discrepancies .

Q. How can X-ray crystallography using SHELX software determine molecular structure and intermolecular interactions in 4-Chloro-2-fluoro-6-iodoanisole?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data for heavy atoms (iodine enhances anomalous scattering).

- Structure Solution : SHELXD (dual-space algorithm) for phase problem resolution.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

- Validation : Check R-factor (<5%), electron density maps for missing/disordered atoms .

Q. What are the challenges in analyzing regioselectivity in further functionalization of 4-Chloro-2-fluoro-6-iodoanisole, and how can they be addressed?

- Methodological Answer :

- Steric vs. Electronic Effects : Iodine’s bulkiness may dominate over fluorine’s directing effects. Use competitive experiments (e.g., nitration/sulfonation) with LC-MS monitoring.

- Computational Modeling : Apply Fukui indices to predict electrophilic attack sites. Validate with NMR chemical shift calculations .

Q. How should researchers design experiments to study the stability of 4-Chloro-2-fluoro-6-iodoanisole under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light, humidity, and elevated temperatures.

- Analytical Tools : Use GC-MS/HPLC to track decomposition byproducts (e.g., dehalogenation or demethylation).

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate half-lives .

Methodological Guidance from Literature

- For literature reviews, employ systematic review methodologies (e.g., PRISMA) to synthesize data on halogenated anisoles, focusing on reactivity trends and spectroscopic benchmarks .

- When formulating hypotheses, use the PICO framework to define Population (compound), Intervention (reaction/analysis method), Comparison (alternative substituents), and Outcome (yield/stability metrics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.